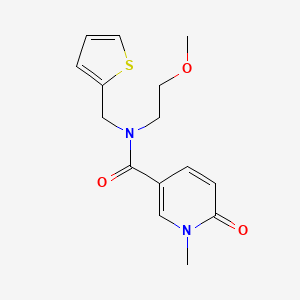![molecular formula C20H23NO3S B3811294 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B3811294.png)
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone
Vue d'ensemble
Description
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
Studies: Researchers can further investigate the mechanism of action of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone to identify potential targets for drug development.
Conclusion:
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is a promising small molecule inhibitor that has shown potent inhibitory effects on several signaling pathways critical for cancer cell survival and proliferation. Preclinical studies have demonstrated its potential for the treatment of various types of cancer, and clinical trials are currently underway. Future research can explore several directions to optimize the efficacy and safety of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is its potent inhibitory effects on multiple signaling pathways, which makes it a promising candidate for the treatment of various types of cancer. However, like any other experimental drug, 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has some limitations, including its potential toxicity and side effects.
Orientations Futures
There are several future directions that researchers can explore with 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone. These include:
1. Combination therapy: 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone can be used in combination with other cancer drugs to enhance its efficacy and reduce toxicity.
2. Biomarker identification: Researchers can identify biomarkers that can predict the response of cancer cells to 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, which can help in patient selection and treatment optimization.
3. Clinical trials: 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is currently being evaluated in clinical trials, and future studies can focus on optimizing the dosing and treatment schedule to improve its efficacy and safety.
4.
Applications De Recherche Scientifique
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has potent inhibitory effects on several signaling pathways that are critical for cancer cell survival and proliferation.
Propriétés
IUPAC Name |
1-[4-[[3-(3-methoxybenzoyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-14(22)19-9-15(13-25-19)11-21-8-4-6-17(12-21)20(23)16-5-3-7-18(10-16)24-2/h3,5,7,9-10,13,17H,4,6,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZSGSGDFDOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]acetic acid](/img/structure/B3811217.png)
![2-[(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B3811225.png)
![N-({1-[2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3811229.png)
![1-cyclopentyl-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3811236.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B3811258.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3811261.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3811266.png)
![3-{2-[3-(4-chlorobenzoyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B3811297.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B3811304.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B3811312.png)
![N-(3-{[(3'S*,4'S*)-4'-hydroxy-1,3'-bipyrrolidin-1'-yl]carbonyl}phenyl)pentanamide](/img/structure/B3811316.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B3811321.png)
![1-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B3811331.png)